Cas no 896011-58-8 (N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2,3-dimethoxybenzamide)

N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2,3-dimethoxybenzamide 化学的及び物理的性質
名前と識別子
-
- N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2,3-dimethoxybenzamide
- SR-01000913450
- N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dimethoxybenzamide
- SR-01000913450-1
- N-[3-(1H-benzimidazol-2-yl)phenyl]-2,3-dimethoxybenzamide
- AKOS024655971
- N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide
- F2516-0134
- 896011-58-8
-
- インチ: 1S/C22H19N3O3/c1-27-19-12-6-9-16(20(19)28-2)22(26)23-15-8-5-7-14(13-15)21-24-17-10-3-4-11-18(17)25-21/h3-13H,1-2H3,(H,23,26)(H,24,25)
- InChIKey: OVSZQZLDLLONTR-UHFFFAOYSA-N
- SMILES: O(C)C1C(=CC=CC=1C(NC1=CC=CC(=C1)C1=NC2C=CC=CC=2N1)=O)OC
計算された属性
- 精确分子量: 373.14264148g/mol
- 同位素质量: 373.14264148g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 28
- 回転可能化学結合数: 5
- 複雑さ: 531
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.9
- トポロジー分子極性表面積: 76.2Ų
N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2,3-dimethoxybenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2516-0134-20μmol |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dimethoxybenzamide |
896011-58-8 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2516-0134-40mg |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dimethoxybenzamide |
896011-58-8 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2516-0134-5μmol |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dimethoxybenzamide |
896011-58-8 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2516-0134-3mg |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dimethoxybenzamide |
896011-58-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2516-0134-20mg |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dimethoxybenzamide |
896011-58-8 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2516-0134-10mg |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dimethoxybenzamide |
896011-58-8 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2516-0134-25mg |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dimethoxybenzamide |
896011-58-8 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2516-0134-75mg |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dimethoxybenzamide |
896011-58-8 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2516-0134-15mg |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dimethoxybenzamide |
896011-58-8 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2516-0134-30mg |
N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dimethoxybenzamide |
896011-58-8 | 90%+ | 30mg |
$119.0 | 2023-05-16 |
N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2,3-dimethoxybenzamide 関連文献
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
-
Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2,3-dimethoxybenzamideに関する追加情報
Research Briefing on N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2,3-dimethoxybenzamide (CAS: 896011-58-8)
N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2,3-dimethoxybenzamide (CAS: 896011-58-8) is a small molecule compound that has recently gained attention in chemical biology and medicinal chemistry research. This benzimidazole derivative has shown promising biological activities, particularly in the modulation of protein-protein interactions and enzyme inhibition. The compound's unique structural features, including the benzimidazole core and dimethoxybenzamide moiety, make it an interesting scaffold for drug discovery efforts.
Recent studies have focused on the synthesis and characterization of this compound, with particular emphasis on its potential as a kinase inhibitor. The compound's ability to interact with ATP-binding sites of various kinases has been demonstrated through crystallographic studies and molecular docking simulations. Researchers have reported moderate to strong inhibitory activity against several cancer-related kinases, suggesting its potential as a lead compound for anticancer drug development.
In pharmacological evaluations, N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2,3-dimethoxybenzamide has shown selective cytotoxicity against certain cancer cell lines while demonstrating relatively low toxicity in normal cells. The compound appears to induce apoptosis through mitochondrial pathways, as evidenced by caspase activation and cytochrome c release in treated cells. These findings position it as a potential candidate for further optimization in oncology drug discovery programs.
Structure-activity relationship (SAR) studies have revealed that the dimethoxy groups on the benzamide portion are crucial for maintaining biological activity, while modifications to the benzimidazole moiety can significantly alter target specificity. Recent patent filings indicate growing commercial interest in this compound class, with several pharmaceutical companies exploring derivatives for various therapeutic applications beyond oncology, including inflammatory diseases and neurological disorders.
The compound's physicochemical properties, including its moderate solubility and reasonable metabolic stability, make it a promising starting point for medicinal chemistry optimization. Current research efforts are focused on improving its pharmacokinetic profile while maintaining or enhancing its biological activity. Several research groups have reported successful derivatization strategies that maintain the core scaffold while addressing specific drug development challenges.
Future directions for research on N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2,3-dimethoxybenzamide include comprehensive in vivo efficacy studies, detailed mechanism of action investigations, and further exploration of its potential as a chemical probe for biological target identification. The compound represents an interesting case study in fragment-based drug design and the optimization of privileged structures in medicinal chemistry.
896011-58-8 (N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2,3-dimethoxybenzamide) Related Products
- 865248-13-1(ethyl 2-(2Z)-2-(2,2-dimethylpropanoyl)imino-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 899726-84-2(8-(2-ethoxyphenyl)-3-hexyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2228917-61-9(2-(2,3,4,5-tetrafluorophenyl)ethane-1-sulfonyl chloride)
- 2098131-64-5(Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate)
- 210835-70-4(N,N-Dinitroso-p-phenylenediamine-N,N-diacetic Acid Dimethyl Ester)
- 1226439-87-7(2-fluoro-N-2-hydroxy-2-(5-methylfuran-2-yl)ethylbenzene-1-sulfonamide)
- 1019105-24-8(3,4-diethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide)
- 1806902-56-6(3-Amino-4-(difluoromethyl)-2-nitropyridine-5-acetonitrile)
- 117068-07-2((dimethylamino)(1-methyl-1H-pyrrol-2-yl)acetonitrile)
- 10227-50-6(2-Imidazolidinone,1-(2-thiazolyl)-)




